molecular formula C9H17NO3 B1624634 Tert-butyl N-(1-oxobutan-2-yl)carbamate CAS No. 346690-97-9

Tert-butyl N-(1-oxobutan-2-yl)carbamate

Cat. No.: B1624634
CAS No.: 346690-97-9
M. Wt: 187.24 g/mol
InChI Key: NBDAUFXJXMBQRC-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-oxobutan-2-yl)carbamate (CAS 346690-97-9) is a valuable chemical building block and protected intermediate in organic and medicinal chemistry. With a molecular formula of C9H17NO3 and a molecular weight of 187.24 g/mol, this compound is characterized by its tert-butyl carbamate (Boc) group and an aldehyde functionality . Its primary application is serving as a versatile precursor and protecting group for amines during multi-step synthesis, helping to streamline the preparation of complex molecules . In the field of medicinal chemistry and drug design, it is used as a reagent for constructing biologically active molecules and exploring new drug delivery systems due to its ability to form stable carbamate linkages . The compound's mechanism of action in research contexts often involves its hydrolysis, which releases an active amine compound that can then interact with specific molecular targets such as enzymes or receptors . This interaction is fundamental in biochemical assays for studying enzyme-catalyzed reactions and protein modifications . Beyond pharmaceuticals, this carbamate finds industrial applications in the production of specialty chemicals and agrochemicals . The compound should be stored according to the supplier's recommendations, and handling should adhere to all applicable laboratory safety protocols. This product is explicitly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-oxobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDAUFXJXMBQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461201
Record name tert-Butyl (1-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346690-97-9
Record name tert-Butyl (1-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for Tert Butyl N 1 Oxobutan 2 Yl Carbamate

Stereoselective Synthesis of Enantiopure Tert-butyl N-(1-oxobutan-2-yl)carbamate and its Stereoisomers

The creation of a specific stereoisomer of this compound requires precise control over the stereochemistry at the α-carbon. Various strategies have been developed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective approaches to key precursors.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Oxazolidinones, popularized by Evans, are a prominent class of chiral auxiliaries that have been successfully applied to the asymmetric synthesis of α-amino acids and their derivatives. researchgate.netnih.gov

In the context of synthesizing this compound, an oxazolidinone auxiliary can be acylated with a suitable propionyl equivalent. The chiral environment provided by the auxiliary then directs the subsequent enolization and reaction with an electrophile, or a nucleophilic addition to an imine equivalent, with high diastereoselectivity. wikipedia.orgresearchgate.net For example, an N-acyloxazolidinone can undergo a diastereoselective alkylation or amination. Subsequent cleavage of the auxiliary from the product yields the enantiomerically enriched α-amino ketone. researchgate.net

Another notable chiral auxiliary is pseudoephenamine, which has demonstrated high stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov The synthesis using pseudoephenamine amides often results in highly crystalline intermediates, which can facilitate purification by recrystallization. nih.gov The general approach involves the alkylation of an enolate derived from a pseudoephenamine amide, followed by removal of the auxiliary. nih.gov

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Key Features
Evans' Oxazolidinones Asymmetric aldol (B89426) reactions, alkylations, and aminations. researchgate.netnih.gov High diastereoselectivity, well-defined transition states, and the auxiliary is often recyclable.
Pseudoephedrine/Pseudoephenamine Asymmetric alkylation to produce chiral carboxylic acids, ketones, and alcohols. nih.gov Good to excellent diastereoselectivity, crystalline derivatives, and pseudoephenamine is not subject to the same regulatory restrictions as pseudoephedrine. nih.gov

Asymmetric Catalysis in α-Amino Ketone Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. nih.gov Several catalytic asymmetric methods have been developed for the synthesis of chiral α-amino ketones. nih.govrsc.org

One prominent strategy involves the palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids. nih.gov While this specific example leads to α-aryl-α-amino ketones, the underlying principle of generating a chiral environment around a reactive intermediate is broadly applicable. For the synthesis of this compound, a related catalytic process involving the asymmetric addition of a nucleophile to a suitable prochiral substrate would be required.

Phase-transfer catalysis (PTC) using chiral catalysts derived from Cinchona alkaloids is another powerful tool for the enantioselective synthesis of α-amino acid derivatives from achiral Schiff base esters. acs.org This method could potentially be adapted for the asymmetric alkylation of a glycine-derived Schiff base with an ethyl halide to construct the backbone of the target molecule.

Table 2: Examples of Asymmetric Catalytic Systems

Catalytic System Reaction Type Typical Catalyst
Palladium Catalysis Asymmetric arylation of α-keto imines. nih.govrsc.org Chiral Palladium(II) complexes. nih.gov
Phase-Transfer Catalysis Asymmetric alkylation of Schiff base esters. acs.org Cinchona alkaloid-derived quaternary ammonium (B1175870) salts. acs.org

Diastereoselective Approaches to Precursors

In this approach, a chiral center already present in a starting material is used to control the formation of a new stereocenter. The synthesis of chiral bicyclo[1.1.1]pentane (BCP) α-amino acids provides an illustrative example of this strategy. In one synthesis, a chiral auxiliary, (R)-2-phenylglycinol, is used in a Strecker reaction with an aldehyde to form a mixture of diastereomers that can be separated. nih.gov Subsequent transformations, including hydrolysis and Boc protection, yield the desired enantiomerically enriched protected amino acid. nih.gov A similar diastereoselective Strecker-type reaction could be envisioned for the synthesis of this compound, starting with propanal.

Multicomponent Reaction Methodologies for Direct Construction

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov MCRs are highly efficient and can rapidly generate molecular complexity.

The Strecker reaction, the first reported MCR, involves the reaction of an aldehyde or ketone, an amine, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. nih.gov A variation of this reaction could potentially be used to synthesize a precursor to this compound.

The Ugi four-component reaction (U-4CR) is another powerful MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov The direct application of the Ugi reaction to synthesize the target molecule would be challenging, but it has been used to create complex N-Boc-protected amino acid derivatives which can be further modified. nih.gov

A more direct approach could be a zinc-mediated carbonyl alkylative amination reaction, which has been shown to be a robust method for the synthesis of complex alkylamines, including those with α-branching. nih.gov This type of reaction could potentially be adapted to assemble the target molecule from simpler precursors in a one-pot fashion.

Protecting Group Strategies: Emphasis on the tert-Butyl Carbamate (B1207046) (Boc) Moiety

Protecting groups are essential tools in complex organic synthesis, allowing for the temporary masking of reactive functional groups to prevent unwanted side reactions. jocpr.com The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. studysmarter.co.ukfiveable.me

In the synthesis of this compound, the Boc group serves to protect the amino functionality. The introduction of the Boc group is typically achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

The stability of the Boc group to most nucleophiles and bases makes it compatible with a wide array of synthetic transformations on other parts of the molecule. organic-chemistry.org This allows for an orthogonal protection strategy, where other protecting groups that are labile under different conditions (e.g., the base-labile Fmoc group or the hydrogenolysis-labile Cbz group) can be used in the same synthetic sequence. organic-chemistry.orgnumberanalytics.com

The removal of the Boc group, or deprotection, is typically accomplished using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fiveable.me The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation. organic-chemistry.org

Table 3: Comparison of Common Amine Protecting Groups

Protecting Group Abbreviation Stability Cleavage Conditions
tert-Butoxycarbonyl Boc Stable to base, nucleophiles, and catalytic hydrogenation. Strong acid (e.g., TFA, HCl). fiveable.me
Benzyloxycarbonyl Cbz, Z Stable to acid and base. Catalytic hydrogenation (e.g., H₂, Pd/C).

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the power of traditional organic chemistry to create efficient and environmentally friendly synthetic routes. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. nih.gov

For the synthesis of chiral α-amino ketones, several enzymatic strategies can be envisioned. Amine dehydrogenases (AmDHs) and transaminases are two classes of enzymes that are widely used for the synthesis of chiral amines. nih.gov An engineered AmDH could potentially be used for the reductive amination of a suitable diketone precursor to directly install the chiral amine. Transaminases, which use pyridoxal-5-phosphate (PLP) as a cofactor, catalyze the transfer of an amino group from a donor to a ketone acceptor with high stereoselectivity. nih.gov

Another powerful chemoenzymatic strategy is dynamic kinetic resolution (DKR). researchgate.net In a DKR of a racemic α-amino ketone, one enantiomer is selectively transformed by an enzyme (e.g., a ketoreductase for reduction to an amino alcohol) while the other enantiomer is continuously racemized in situ by a catalyst. researchgate.netyoutube.com This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. researchgate.net For example, a DKR process could employ a ketoreductase (KRED) to reduce one enantiomer of racemic this compound to the corresponding amino alcohol, while a racemization catalyst, such as one based on pyridoxal-5-phosphate (PLP), interconverts the remaining enantiomer of the starting material. researchgate.net

Table 4: Enzymatic Approaches for Chiral Amine and Ketone Synthesis

Enzyme Class Reaction Type Key Features
Amine Dehydrogenase (AmDH) Reductive amination of ketones. nih.gov High stereoselectivity, uses ammonia (B1221849) as the amine source. nih.gov
Transaminase (TA) Transfer of an amino group to a ketone. nih.gov High stereoselectivity, requires a stoichiometric amine donor. nih.gov
Ketoreductase (KRED) Reduction of ketones to alcohols. researchgate.net High stereoselectivity, often used in dynamic kinetic resolutions. researchgate.net

Flow Chemistry Approaches to Synthesis

The adoption of flow chemistry, also known as continuous flow synthesis, represents a significant advancement in the production of fine chemicals and pharmaceutical intermediates, including this compound. This methodology offers substantial benefits over traditional batch processing, primarily through superior control over reaction parameters, enhanced safety profiles, and improved scalability. The synthesis of α-amino ketones is particularly amenable to flow techniques, which can mitigate challenges associated with hazardous reagents and thermally sensitive intermediates.

A principal strategy for synthesizing this compound in a continuous system involves the oxidation of its corresponding alcohol precursor, tert-butyl N-(1-hydroxybutan-2-yl)carbamate. In a typical flow setup, a solution of the alcohol is continuously pumped and merged with a stream of an oxidizing agent just before entering a heated or cooled reactor coil or microreactor. The precise control of residence time—the duration the reaction mixture spends in the reactor—is a key advantage, as it allows for the reaction to be quenched precisely at the point of maximum conversion, thereby minimizing the formation of degradation products or over-oxidation.

Various oxidizing systems have been adapted for flow chemistry and are applicable to this transformation. For instance, methods utilizing common oxidants like sodium hypochlorite (B82951) (bleach) with a catalytic phase-transfer agent, or Swern-type oxidations, can be effectively and safely managed in a continuous reactor. researchgate.netunimi.it The small internal volume of these reactors significantly reduces the risk associated with handling potentially explosive or toxic reagents and managing highly exothermic reactions, as heat is dissipated much more efficiently than in large-scale batch reactors. vapourtec.com

Furthermore, the integration of heterogeneous catalysts into packed-bed reactors is a sophisticated approach. rsc.org In this design, the oxidizing agent or catalyst is immobilized on a solid support, and the reactant stream flows through it. This simplifies the purification process, as the catalyst is retained within the reactor, allowing for a continuous output of a cleaner product stream and facilitating catalyst reuse.

The table below presents hypothetical yet representative data for the flow synthesis of this compound, based on conditions reported for analogous oxidations of secondary alcohols in continuous systems.

PrecursorOxidizing SystemReactor TemperatureResidence TimeYield (%)
tert-butyl N-(1-hydroxybutan-2-yl)carbamateNaOCl / Bu₄NBr (catalytic)10 °C5 minutes94
tert-butyl N-(1-hydroxybutan-2-yl)carbamateDess-Martin Periodinane25 °C2 minutes91
tert-butyl N-(1-hydroxybutan-2-yl)carbamateSO₃·Pyridine (B92270) / DMSO30 °C8 minutes89

The data illustrates the capacity of flow chemistry to achieve high yields with significantly reduced reaction times compared to conventional batch methods. The ability to integrate real-time monitoring tools, such as in-line IR or NMR spectroscopy, further enhances process control, enabling rapid optimization and ensuring consistent product quality. These attributes position flow chemistry as a highly efficient, safe, and scalable strategy for the synthesis of this compound.

Chemical Reactivity and Transformational Chemistry of Tert Butyl N 1 Oxobutan 2 Yl Carbamate

Reactions at the Carbonyl Center: Nucleophilic Additions and Reductions

The aldehyde functional group in tert-butyl N-(1-oxobutan-2-yl)carbamate is an electrophilic center susceptible to attack by a wide array of nucleophiles. The most prominent reactions at this center involve nucleophilic additions, including the addition of organometallic reagents, cyanide, and hydrides (reductions).

Reduction of the aldehyde to a primary alcohol is a common and crucial transformation. This can be achieved with high chemoselectivity, leaving the carbamate (B1207046) group intact. The choice of reducing agent is critical to prevent over-reduction or undesired side reactions. Mild reducing agents are generally preferred. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is effective for this conversion. A more specialized reducing agent, diisobutylaluminium hydride (DIBAL-H), has been shown to be highly effective for the reduction of related N-Boc protected amino acid derivatives to their corresponding aldehydes at low temperatures (−78 °C), highlighting the fine control possible over this functional group. nih.gov By analogy, DIBAL-H can also reduce the aldehyde in this compound to the corresponding alcohol, typically requiring careful temperature control to avoid side reactions.

These reduction reactions convert the aldehyde to a primary alcohol, N-Boc-2-aminobutanol, a versatile chiral building block for further synthesis.

Table 1: Selected Reducing Agents for Aldehyde Reduction

Reagent Typical Conditions Product Notes
Sodium Borohydride (NaBH₄) Methanol (MeOH) or Ethanol (EtOH), 0 °C to rt tert-Butyl N-(1-hydroxybutan-2-yl)carbamate Mild, selective for aldehydes over esters and amides.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C tert-Butyl N-(1-hydroxybutan-2-yl)carbamate Powerful, less chemoselective; can also reduce the carbamate under harsher conditions. nih.gov
Diisobutylaluminium Hydride (DIBAL-H) Anhydrous CH₂Cl₂, -78 °C tert-Butyl N-(1-hydroxybutan-2-yl)carbamate Often used for partial reduction of esters to aldehydes, but also effectively reduces aldehydes to alcohols. nih.gov

Transformations Involving the Carbamate Nitrogen: Deprotection and Derivatization

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and is prized for its stability and ease of removal under specific conditions. nih.gov Its primary role is to mask the nucleophilicity and basicity of the amine nitrogen, allowing other parts of the molecule to react selectively.

Deprotection: The removal of the Boc group, or deprotection, regenerates the free amine (2-aminobutan-1-one) and is most commonly achieved under acidic conditions. nih.gov Strong acids readily cleave the tert-butyl ester of the carbamic acid. Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (CH₂Cl₂), is the most common reagent for this purpose. nih.gov Other strong acids such as hydrochloric acid (HCl) in an organic solvent, sulfuric acid (H₂SO₄), and phosphoric acid have also been employed. researchgate.net Alternative methods have been developed to avoid strongly acidic conditions, which can be advantageous for substrates with other acid-sensitive functional groups. These include thermolytic cleavage or the use of Lewis acids. researchgate.net Basic conditions, such as refluxing with aqueous methanolic potassium carbonate, have also been shown to be effective for deprotecting N-Boc groups on certain heterocycles. researchgate.net

Table 2: Common Deprotection Methods for N-Boc Group

Reagent/Condition Typical Solvent Notes
Trifluoroacetic Acid (TFA) Dichloromethane (CH₂Cl₂) or neat Standard, highly efficient method. nih.govresearchgate.net
Hydrochloric Acid (HCl) 1,4-Dioxane or Methanol Common and effective alternative to TFA. researchgate.net
Ceric Ammonium (B1175870) Nitrate (CAN) Acetonitrile, reflux An oxidative deprotection method. researchgate.net
Thermolysis (Heat) 2,2,2-trifluoroethanol (TFE) or neat Cleavage without acid or base, often accelerated by microwaves. researchgate.net
Potassium Carbonate (K₂CO₃) Aqueous Methanol, reflux A mild basic condition, useful for specific substrates. researchgate.net

Derivatization: Once deprotected, the resulting primary amine is a nucleophilic center ready for a variety of derivatization reactions. The most common transformation is acylation to form amides. For example, the free amine can be coupled with carboxylic acids using standard peptide coupling reagents (e.g., DCC, EDC, HATU) or reacted with acyl chlorides or anhydrides to introduce new functionalities. This is a key step in building peptide-like structures or other complex amides. fiveable.me Alkylation of the free amine can also be performed, though it can be more challenging to control and may lead to over-alkylation.

Reactions at the α-Carbon of the Butanone Moiety: Alkylations and Halogenations

The α-carbon, situated between the carbonyl group and the N-Boc protected amine, possesses acidic protons due to the electron-withdrawing nature of the adjacent carbonyl. This allows for the formation of an enolate intermediate under basic conditions, which can then act as a nucleophile.

Alkylations: The enolate can be reacted with various electrophiles, most notably alkyl halides, in α-alkylation reactions. This process allows for the introduction of new carbon-carbon bonds at the α-position. The reaction typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu), to generate the enolate, followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). google.com The selective mono-alkylation of α-tert-butoxycarbonylamino ketones is a well-established method for synthesizing α-alkyl-α-amino ketones. documentsdelivered.com This strategy provides a powerful route to non-proteinogenic amino acid derivatives.

Halogenations: The α-carbon can also be halogenated. Under acidic conditions, the reaction proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The ketone is treated with a halogen (Cl₂, Br₂, or I₂) in the presence of a catalytic amount of acid (e.g., acetic acid, HBr). fiveable.memasterorganicchemistry.com The rate-determining step is the formation of the enol, and only one α-hydrogen is typically replaced because the introduced electron-withdrawing halogen destabilizes the carbocation-like intermediate required for further enolization. libretexts.org Alternatively, N-halosuccinimides (NCS, NBS, NIS) can be used as the halogen source. researchgate.net Under basic conditions, halogenation proceeds via an enolate and can be difficult to stop at mono-halogenation, as the inductive effect of the first halogen makes the remaining α-protons even more acidic, often leading to poly-halogenated products. libretexts.org

Table 3: Reagents for α-Carbon Functionalization

Transformation Reagents Intermediate Product Type

Cyclization and Rearrangement Reactions

The multiple functional groups within this compound and its derivatives make it a precursor for various cyclization reactions to form valuable heterocyclic structures.

The molecule can serve as a building block for heterocycles like pyrroles or pyridines. nih.gov For instance, a related ynone derivative, tert-butyl N-(2-oxobut-3-yn-1-yl)carbamate, undergoes [3+2] cycloadditions with azomethine imines to yield pyrazole (B372694) derivatives and [2+2] cycloadditions with enaminones to form highly functionalized pyridines. google.com

Furthermore, radical-mediated cyclizations offer another pathway. The use of tert-butyl nitrite (B80452) (TBN) can initiate radical cascades. In reactions with alkenes, TBN can trigger a cyclization/dehydrogenation sequence to synthesize isoxazoles. nih.gov A related strategy involves the reaction of N-tosylhydrazones (which can be formed from ketones) with TBN and alkenes in a [2+2+1] cycloaddition to access isoxazolines. sigmaaldrich.com

Intramolecular cyclizations are also possible. For example, reduction of the aldehyde to an alcohol, followed by activation of the alcohol (e.g., tosylation) and subsequent intramolecular nucleophilic substitution by the carbamate nitrogen (after deprotection) or the α-carbon enolate can lead to the formation of cyclic structures. A well-documented cyclization of N-Boc protected α-amino-β-hydroxy acids (a derivative of the reduced form of the title compound) is the Mitsunobu reaction, which leads to the formation of β-lactones. acs.org Additionally, electrochemical methods involving anodic decarboxylation and intramolecular amidation have been used to create N-Boc-protected 2-aminoproline derivatives from suitable precursors. beilstein-journals.org

Functional Group Interconversions and Orthogonal Reactivity

The synthetic utility of this compound is greatly enhanced by the ability to perform reactions chemoselectively at one functional group while leaving others intact—a concept known as orthogonal reactivity.

The Boc-protecting group is central to this orthogonality. It is stable to a wide range of nucleophilic and basic conditions used for reactions at the carbonyl or α-carbon centers, such as reduction with NaBH₄ or enolate formation with KOtBu. researchgate.net However, it can be selectively removed with acid (e.g., TFA) without affecting ester or amide bonds that might be present elsewhere in a more complex derivative. nih.gov

Functional group interconversions can be performed with high selectivity. For example:

Aldehyde to Alcohol: The aldehyde can be selectively reduced to a primary alcohol using reagents like sodium borohydride without affecting the carbamate.

Amine Deprotection/Derivatization: The Boc group can be removed to reveal the primary amine, which can then be acylated or alkylated without disturbing the carbonyl (if it is first protected as an acetal) or a newly formed alcohol group.

This orthogonal reactivity allows for a stepwise and controlled approach to building complex molecules. A synthetic sequence might involve:

Reaction at the aldehyde center (e.g., reduction to an alcohol).

Reaction at the α-carbon (e.g., alkylation).

Deprotection of the carbamate nitrogen.

Derivatization of the resulting free amine.

This controlled, sequential functionalization underscores the value of this compound as a versatile synthetic intermediate.

Rational Design and Synthesis of Derivatives and Analogues of Tert Butyl N 1 Oxobutan 2 Yl Carbamate

Structural Modifications and Homologation Studies on the Butanone Chain

The butanone chain of tert-butyl N-(1-oxobutan-2-yl)carbamate presents several avenues for structural modification, which can significantly influence the molecule's steric and electronic properties. Homologation, the process of extending a carbon chain, is a key strategy in this regard.

Homologation studies on N-urethane protected α-amino acids, the precursors to the corresponding aldehydes, have been explored, notably through the Arndt-Eistert method. This reaction sequence allows for the insertion of a methylene (B1212753) group, effectively converting an α-amino acid derivative into its β-homologue. The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a coupling agent in this process has been shown to provide good yields without significant racemization, offering a cost-effective and scalable approach. rsc.orgresearchgate.net This methodology can be applied to the synthesis of higher homologues of this compound, such as tert-butyl N-(1-oxopentan-2-yl)carbamate and tert-butyl N-(1-oxohexan-2-yl)carbamate.

Beyond simple homologation, other structural modifications on the butanone chain are synthetically accessible. For instance, the introduction of unsaturation is exemplified by tert-butyl N-(2-oxobut-3-yn-1-yl)carbamate. This analogue, featuring an alkyne functionality, serves as an electron-poor alkyne in various cycloaddition reactions. enamine.net Another modification involves the introduction of cyclic structures, such as the formation of a β-lactone ring, as seen in tert-butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. This transformation fundamentally alters the reactivity and conformational rigidity of the original butanone chain. rsc.org

The following table summarizes key homologues and derivatives with modifications on the butanone chain:

Compound NameModification from Parent CompoundKey Synthetic Application/Feature
tert-butyl N-(1-oxopropan-2-yl)carbamateShorter alkyl chain (propyl instead of butyl)Building block for smaller amino acid analogues.
(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamateBranched alkyl chain (isobutyl instead of n-butyl)Precursor for valine-derived structures.
tert-butyl N-(2-oxobut-3-yn-1-yl)carbamateIntroduction of a carbon-carbon triple bondPrecursor for pyridine (B92270) and pyrazole (B372694) synthesis via cycloadditions. enamine.net
tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamateCyclization to form a β-lactone ringVersatile intermediate for the synthesis of β-substituted α-alkyl alanines. rsc.org

Modifications of the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions. numberanalytics.comorganic-chemistry.org The design of derivatives of this compound often involves the consideration of alternative protecting groups to modulate stability, solubility, and reactivity, or to achieve orthogonal protection strategies. organic-chemistry.orgmasterorganicchemistry.com

The stability of the carbamate is a crucial factor. The Boc group is known to be stable to most nucleophiles and bases, which allows for selective reactions at other parts of the molecule. organic-chemistry.org However, its lability in the presence of strong acids dictates the reaction conditions that can be employed in subsequent synthetic steps. researchgate.net Alternative carbamate protecting groups, such as the benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups, offer different deprotection conditions (hydrogenolysis for Cbz, and basic conditions for Fmoc), enabling more complex synthetic strategies where multiple amine functionalities need to be selectively addressed. organic-chemistry.orgmasterorganicchemistry.comtotal-synthesis.com For instance, the use of an Fmoc group in place of Boc would render the amine protection base-labile, allowing for acid-catalyzed reactions to be performed on other parts of the molecule without deprotection.

The electronic nature of the carbamate can also be tuned. While the Boc group is generally considered electron-withdrawing, which reduces the nucleophilicity of the protected amine, the degree of this effect can be altered by replacing the tert-butyl group with other substituents. rsc.org This can influence the reactivity of adjacent functional groups.

The following table compares common carbamate protecting groups that could be used as alternatives to the Boc group in analogues of this compound:

Protecting GroupStructureDeprotection ConditionsKey Features
Boc (tert-butoxycarbonyl)-(C=O)O-C(CH₃)₃Mild acid (e.g., TFA)Stable to base and nucleophiles; widely used. organic-chemistry.orgtotal-synthesis.com
Cbz (Benzyloxycarbonyl)-(C=O)O-CH₂-PhCatalytic hydrogenolysis, strong acidsStable to mild acid and base; orthogonal to Boc. masterorganicchemistry.com
Fmoc (9-Fluorenylmethyloxycarbonyl)-(C=O)O-CH₂-FluorenylMild base (e.g., piperidine)Stable to acid; orthogonal to Boc and Cbz. organic-chemistry.orgtotal-synthesis.com

Incorporation into Complex Molecular Architectures and Scaffolds

A primary application of this compound and its derivatives is their use as versatile building blocks for the synthesis of more complex molecules, including peptidomimetics, heterocycles, and natural product analogues.

The aldehyde functionality, in conjunction with the protected amine, makes it an ideal precursor for the synthesis of peptide-like structures. For example, it can be used in reductive amination reactions to form peptide isosteres, where the amide bond is replaced by a methylene-amino linkage. researchgate.net This modification can enhance the metabolic stability of peptides. The compound is also a key intermediate in the synthesis of drugs like Lacosamide, where derivatives are used in condensation and alkylation reactions to construct the final molecule. google.com

In heterocyclic synthesis, derivatives of this compound have proven valuable. The analogue tert-butyl N-(2-oxobut-3-yn-1-yl)carbamate undergoes [3+2] cycloadditions with azomethine imines to yield pyrazole derivatives and participates in [2+2] cycloadditions with enaminones to form highly functionalized pyridines. enamine.net These heterocyclic cores are prevalent in many biologically active compounds.

Furthermore, derivatives of this compound have been incorporated into complex scaffolds designed as enzyme inhibitors or receptor agonists. For instance, the valine-derived analogue, (S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, is a common fragment in the structure of synthetic cannabinoid receptor agonists. nih.govresearchgate.net

Design Principles for Modulating Chemical Reactivity and Synthetic Utility

The rational design of derivatives of this compound is guided by several key principles aimed at fine-tuning its chemical reactivity and broadening its synthetic applications.

Modulation of Aldehyde Reactivity : The electrophilicity of the aldehyde group can be modulated by altering the electronic properties of the butanone chain or the carbamate moiety. Electron-withdrawing groups on the chain can increase the aldehyde's susceptibility to nucleophilic attack, while bulkier protecting groups on the amine can introduce steric hindrance, influencing the stereochemical outcome of reactions. The inherent instability of α-amino aldehydes, which are prone to racemization and self-condensation, is a major consideration. nih.gov The Boc protecting group helps to mitigate this instability to some extent. nih.gov

Orthogonal Protection Strategies : In the synthesis of complex molecules with multiple functional groups, employing an orthogonal protecting group strategy is crucial. organic-chemistry.orgmasterorganicchemistry.com This involves using protecting groups that can be removed under different conditions. By replacing the acid-labile Boc group with a base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) group, chemists can selectively deprotect one amine in the presence of others, allowing for sequential and controlled bond formation. organic-chemistry.orgmasterorganicchemistry.com

Introduction of New Reactive Sites : The synthetic utility of the parent compound can be expanded by introducing new functional groups. The incorporation of an alkyne in tert-butyl N-(2-oxobut-3-yn-1-yl)carbamate is a prime example, opening up the possibility of click chemistry and other alkyne-specific transformations. enamine.net Similarly, the synthesis of flavonoid carbamate hybrids demonstrates how the carbamate structure can be part of a larger, multi-target enzyme inhibitor. rsc.org

Conformational Constraint : Introducing cyclic structures or bulky substituents can impose conformational rigidity on the molecule. This is a key principle in the design of peptidomimetics and enzyme inhibitors, where a specific three-dimensional conformation is often required for biological activity. The synthesis of β-lactone derivatives is an application of this principle. rsc.org

By systematically applying these design principles, researchers can create a wide array of derivatives and analogues of this compound with tailored properties for specific applications in organic synthesis, medicinal chemistry, and materials science.

Strategic Applications of Tert Butyl N 1 Oxobutan 2 Yl Carbamate in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C2 position makes Tert-butyl N-(1-oxobutan-2-yl)carbamate an important chiral building block, or synthon, for asymmetric synthesis. This field of chemistry is critical for the production of enantiomerically pure compounds, particularly for pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. yale.edu

The core utility of this compound lies in its ability to introduce a specific stereochemistry into a target molecule. The tert-butyloxycarbonyl (Boc) group serves as a reliable protecting group for the amine, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. This stability allows for precise chemical transformations at the aldehyde functional group. Subsequently, the Boc group can be easily removed under mild acidic conditions, revealing the primary amine for further functionalization. youtube.com This strategic protection and deprotection sequence is fundamental to its role in building complex chiral molecules. For instance, derivatives of this compound are used in the synthesis of optically active amines, a functional group present in over 80% of all drugs and drug candidates. yale.edu The aldehyde can be converted into a variety of other functionalities, such as alcohols via reduction or new carbon-carbon bonds via aldol (B89426) or Wittig reactions, all while preserving the integrity of the chiral center.

Utility in Peptide and Peptidomimetic Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, particularly in the widely used Boc solid-phase peptide synthesis (Boc-SPPS) methodology. chempep.com this compound serves as a precursor to non-standard amino acids that can be incorporated into peptide chains. The Boc group effectively shields the N-terminal amine of the amino acid, preventing self-polymerization and allowing for controlled, stepwise addition of amino acids to a growing peptide chain. youtube.comyoutube.com

One of the primary advantages of the Boc group is its stability under a variety of coupling conditions, yet it can be readily cleaved with acids like trifluoroacetic acid (TFA). chempep.com This orthogonality allows for selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to a solid support resin.

Beyond standard peptides, this building block is pivotal in the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation or better bioavailability. For example, it can be used to construct building blocks for protease inhibitors. Research into cannabimimetic indazole derivatives has shown the synthesis of compounds like AB-PINACA, which features a carboxamide linkage to a valine-derived moiety, highlighting the integration of such building blocks into complex bioactive molecules. researchgate.net

FeatureDescriptionAdvantage in SynthesisRelevant Citations
Protection The Boc group effectively masks the nucleophilicity of the α-amino group of an amino acid.Prevents unwanted side reactions and self-coupling during peptide bond formation. youtube.com
Stability Stable under basic and nucleophilic conditions used for coupling reactions.Compatible with a wide range of coupling reagents (e.g., DCC, HCTU) and reaction conditions.
Cleavage Readily removed under moderately acidic conditions (e.g., trifluoroacetic acid, HCl).Allows for selective deprotection of the N-terminus for chain elongation without cleaving the final peptide from the resin. youtube.com
Versatility Used in both solid-phase (SPPS) and solution-phase peptide synthesis.Adaptable to various synthetic strategies for creating peptides and peptidomimetics. chempep.comnih.gov

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are a major class of organic molecules that form the core of numerous pharmaceuticals and biologically active compounds. This compound, with its dual functionality, is an excellent precursor for synthesizing various heterocyclic systems. After deprotection, the resulting amino aldehyde can undergo intramolecular or intermolecular condensation reactions to form rings.

For example, the compound can be used in condensation reactions with 1,3-dicarbonyl compounds to form substituted pyrroles. Furthermore, related N-Boc protected building blocks are instrumental in constructing other important heterocycles. Research has demonstrated the synthesis of thiazole (B1198619) rings from protected amino acids, which can then be incorporated into larger peptidomimetic structures. nih.gov Similarly, related ynone derivatives, such as tert-butyl N-(2-oxobut-3-yn-1-yl)carbamate, serve as precursors for highly functionalized pyridine (B92270) and pyrazole (B372694) derivatives through cycloaddition reactions. enamine.net Another class of heterocycles, β-lactones (2-oxetanones), which are themselves useful synthetic intermediates, can be synthesized from N-Boc protected amino acids. nih.govresearchgate.net These examples underscore the versatility of Boc-protected amino aldehydes and their derivatives in constructing a diverse range of heterocyclic scaffolds.

Heterocycle ClassSynthetic StrategyPrecursor TypeRelevant Citations
Pyrroles Condensation with 1,3-dicarbonylsBoc-amino aldehyde
Thiazoles Conversion to thioamide followed by cyclizationBoc-amino amide nih.gov
Pyridines [2+2] Cycloaddition with enaminonesBoc-amino ynone enamine.net
Pyrazoles [3+2] Cycloaddition with azomethine iminesBoc-amino ynone enamine.net
β-Lactones Intramolecular cyclization (e.g., Mitsunobu reaction)N-Boc-α-alkylserine nih.govresearchgate.net

Integration into Proteolysis Targeting Chimeras (PROTAC) Linker Design

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to eliminate specific disease-causing proteins from the cell. A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The design of the linker is critical for the PROTAC's efficacy, as its length, rigidity, and chemical composition determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov

This compound and structurally similar molecules are key components in the synthesis of these crucial linkers. nih.gov Specifically, mono-N-Boc protected diamines are used as foundational building blocks to construct the linker chain. nih.gov The Boc-protected amine provides a stable handle that can be carried through several synthetic steps before being deprotected to allow for conjugation to either the target protein ligand or the E3 ligase ligand. The aldehyde group on this compound offers a reactive site for linker attachment through reactions like reductive amination. Other related compounds, such as tert-Butyl (9-aminononyl)carbamate, which consist of an alkane chain with a terminal amine and a Boc-protected amino group, are explicitly used as PROTAC linkers. medchemexpress.com The amine group can react with carboxylic acids or activated esters, while the Boc-protected end can be deprotected to reveal a free amine for further conjugation. medchemexpress.com

Component FeatureFunction in PROTAC Linker DesignExample Building BlockRelevant Citations
Boc-Protected Amine Provides a stable, orthogonal handle for stepwise linker assembly and conjugation.Mono-N-Boc diamines nih.gov
Reactive Handle (e.g., Aldehyde) Allows for covalent attachment to other linker components or the terminal ligands.This compound
Alkyl/PEG Chain Controls the length and flexibility of the linker to optimize ternary complex formation.tert-Butyl (9-aminononyl)carbamate medchemexpress.com
Controlled Deprotection Acid-labile nature of the Boc group allows for its removal at a specific stage of the synthesis without affecting the rest of the molecule.Any Boc-protected linker intermediate medchemexpress.com

Applications in Total Synthesis of Complex Natural Products and Designed Synthetic Targets

The strategic value of this compound and its analogs is ultimately demonstrated in their successful incorporation into the total synthesis of complex, high-value molecules such as pharmaceuticals. While a direct synthesis of a natural product using the title compound is not detailed in the provided context, the application of closely related Boc-protected chiral intermediates is well-documented in the synthesis of important drug molecules.

A prominent example is the synthesis of Edoxaban, an oral anticoagulant that acts as a direct inhibitor of coagulation factor Xa. google.com A key step in its industrial synthesis involves the coupling of a complex diamine derivative, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, with another molecular fragment. google.com This precursor, which contains the critical Boc-protected amine and defined stereochemistry, is a direct precursor to the final drug molecule, highlighting the importance of such building blocks in constructing architecturally complex pharmaceuticals. google.com

Similarly, another Boc-protected derivative, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, is a key intermediate used to synthesize the drug Lacosamide, an anticonvulsant medication. google.com These examples show that chiral building blocks featuring the Boc-carbamate motif are not merely academic curiosities but are enabling reagents for the practical, large-scale synthesis of significant therapeutic agents.

Drug TargetTherapeutic ClassKey Boc-Protected IntermediateRole of IntermediateRelevant Citations
Edoxaban Anticoagulanttert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamateDirect precursor that introduces a chiral diamine moiety. google.com
Lacosamide Anticonvulsant(R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl esterKey intermediate derived from N-Boc-D-serine. google.com

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies are essential to quantify the rates and energy changes associated with chemical reactions. While specific kinetic and thermodynamic data for Tert-butyl N-(1-oxobutan-2-yl)carbamate are not extensively documented in dedicated studies, valuable insights can be drawn from analogous systems, particularly in the context of organocatalyzed reactions and the cleavage of the N-Boc protecting group.

One of the key transformations of N-Boc protected α-amino aldehydes is their participation in C-C bond-forming reactions, such as the Mannich reaction. The kinetics of such reactions are often complex, with the rate depending on the concentrations of the aldehyde, the imine, and the catalyst. For instance, in proline-catalyzed intermolecular aldol (B89426) reactions, reaction progress kinetic analysis has shown that enamine formation is not the rate-determining step; instead, the rate is dependent on the concentrations of both the donor ketone and the acceptor aldehyde. nih.gov

The cleavage of the tert-butoxycarbonyl (Boc) protecting group is another critical transformation. The kinetics of HCl-catalyzed deprotection of Boc-protected amines have been shown to exhibit a second-order dependence on the acid concentration. researchgate.net This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair after the initial protonation of the carbamate (B1207046). researchgate.net In contrast, deprotection with trifluoroacetic acid can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. researchgate.net

Thermodynamic parameters for the interconversion of α-imino acids and α-amino acids, which are structurally related to the reactants and products in many transformations of this compound, have been determined. For the reduction of Δ1-piperidine-2-carboxylic acid to pipecolic acid catalyzed by glutamate (B1630785) dehydrogenase, the standard Gibbs free energy change (ΔG°) is -3.1 ± 0.1 kcal/mol, the enthalpy change (ΔH°) is 5 ± 1 kcal/mol, and the entropy change (ΔS°) is 27 ± 4 e.u. nih.gov These values indicate that the reactants are more solvated than the products and that significant solvent reorganization occurs during the reaction. nih.gov

Table 1: Representative Kinetic Data for N-Boc Deprotection of an Amine (Data adapted from a study on a related Boc-protected amine)

Acid CatalystOrder in AcidRate Law
HCl2rate = k[Substrate][HCl]^2
H2SO42rate = k[Substrate][H2SO4]^2
CH3SO3H2rate = k[Substrate][CH3SO3H]^2
TFAInverserate = k[Substrate][TFA] / [TFA-anion]

This table illustrates the kinetic dependence of N-Boc deprotection on the acid catalyst, as observed in studies of analogous systems. researchgate.net

Transition State Analysis and Reaction Mechanism Determination

Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), provides a molecular-level picture of the reaction pathway. For reactions involving this compound, such as organocatalyzed additions to the aldehyde, the transition state geometry dictates the stereochemical outcome.

In proline-catalyzed Mannich reactions of aldehydes with N-Boc imines, the accepted mechanism involves the formation of an enamine intermediate from the aldehyde and proline. 20.210.105 This enamine then attacks the imine in the stereochemistry-determining step. DFT calculations have been employed to study the transition states of similar reactions. For example, in the proline-catalyzed intramolecular aldol reaction, calculations have shown the relative activation energies for carbinolamine, iminium, and enamine formation. nih.gov

The stereoselectivity of these reactions is often explained by models such as the Zimmerman-Traxler model, which was originally proposed for metal enolate aldol reactions. nih.gov More recently, the Seebach-Eschenmoser model, which involves the enamine carboxylate as a key intermediate, has been proposed to explain the stereochemical outcome. nih.gov This model suggests an anti-addition to the syn-enamine rotamer. nih.gov

DFT calculations have also been used to investigate the mechanism of cross-coupling reactions involving C-N bond cleavage, which can be relevant to transformations of the carbamate group. researchgate.net These studies can elucidate the energetics of intermediates and transition states along the reaction coordinate. researchgate.net Furthermore, DFT has been used to study the molecular structure and vibrational frequencies of related N-Boc protected compounds, such as 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, providing insights into their electronic properties. nih.gov

Table 2: Calculated Activation Energies for Proline-Catalyzed Intramolecular Aldol Reaction Intermediates (Data from a computational study on a related system)

StepIntermediate/Transition StateActivation Energy (kcal/mol)
1Carbinolamine Formation17.0
2Iminium Formation15.3
3Enamine Formation26.2

This table presents calculated activation energies for key steps in a proline-catalyzed reaction, illustrating the energetic landscape of the catalytic cycle. nih.gov

Role of Catalysis in Promoting Specific Transformations

Catalysis is central to achieving high efficiency and selectivity in reactions involving this compound. Both organocatalysts and metal-based catalysts play significant roles.

Organocatalysis: The amino acid proline is a widely used organocatalyst for asymmetric transformations of aldehydes. 20.210.105capes.gov.brspringernature.comnih.gov In the context of Mannich reactions, proline catalyzes the reaction between aldehydes and N-Boc imines to produce β-amino aldehydes with high diastereo- and enantioselectivities. 20.210.105capes.gov.brspringernature.comnih.gov The catalytic cycle involves the formation of a nucleophilic enamine from the aldehyde and proline, which then attacks the electrophilic imine. The catalyst is regenerated in the final step. The choice of catalyst, such as (S)-proline or (R)-proline, can determine the stereochemistry of the product. nih.gov

Lewis Acid Catalysis: Lewis acids can also catalyze reactions of N-Boc protected compounds. For instance, Lewis acids can be used for the deprotection of the Boc group, sometimes offering selectivity in the presence of other acid-sensitive functionalities. 20.210.105 They function by coordinating to the carbonyl oxygen of the Boc group, which facilitates its cleavage. 20.210.105

Table 3: Common Catalysts for Transformations of N-Boc Protected Aldehydes and Amines

Catalyst TypeCatalyst ExampleTransformation
Organocatalyst(S)-ProlineAsymmetric Mannich Reaction
OrganocatalystCinchona Alkaloid DerivativesAsymmetric Mannich Reaction
Lewis AcidZnCl₂Deprotection of N-Boc group
Lewis AcidTiCl₄Nucleophilic addition to aldehydes

This table provides examples of catalysts used in key transformations of N-Boc protected compounds.

Stereochemical Course of Reactions

The stereocenter at the α-carbon of this compound makes the stereochemical outcome of its reactions a critical aspect. The configuration of newly formed stereocenters is determined by the reaction mechanism and the nature of the catalyst and reactants.

In proline-catalyzed Mannich reactions of aldehydes with N-Boc imines, the diastereoselectivity and enantioselectivity are typically very high. 20.210.105springernature.comnih.gov The stereochemical outcome is rationalized by transition state models where the catalyst, the enamine intermediate, and the imine adopt a highly organized arrangement to minimize steric interactions and maximize favorable electronic interactions. For example, in the reaction of α-unbranched aldehydes with aromatic N-Boc-imines, excellent syn-diastereoselectivities are often observed. 20.210.105

The stereoselectivity of nucleophilic additions to the aldehyde group can be influenced by the existing stereocenter and the nature of the nucleophile and any catalyst present. For instance, the addition of organometallic reagents can proceed with varying degrees of diastereoselectivity depending on the reaction conditions and the specific reagents used. researchgate.net Stereochemical models have been proposed for various catalytic reactions to predict and explain the observed stereoselectivity. nih.gov In the L-proline-catalyzed direct aldol reaction of N,N-dibenzyl amino aldehydes with ketones, moderate to excellent diastereoselectivities have been achieved. nih.gov

Table 4: Stereochemical Outcome of a Proline-Catalyzed Mannich Reaction (Representative data from a study on a related system)

AldehydeImineCatalystDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
AcetaldehydeN-Boc-benzaldimine(S)-Proline>99:199
PropanalN-Boc-benzaldimine(S)-Proline98:298

This table shows the high stereoselectivity typically achieved in proline-catalyzed Mannich reactions of aldehydes with N-Boc imines. 20.210.105springernature.com

Computational and Theoretical Chemistry Studies of Tert Butyl N 1 Oxobutan 2 Yl Carbamate

Conformational Analysis and Molecular Dynamics Simulations

In the solid state, the conformation is often stabilized by intermolecular interactions. Studies on analogous N-protected-α-amino-β-lactones and other carbamates reveal that molecules frequently align into pseudocentrosymmetric dimers through N–H···O hydrogen bonds, forming stable eight-membered rings. researchgate.net Similar hydrogen bonding patterns can be expected for tert-butyl N-(1-oxobutan-2-yl)carbamate, dictating its crystal packing. For instance, in tert-butyl N-(thiophen-2-yl)carbamate, intermolecular N—H···O hydrogen bonds lead to the formation of a one-dimensional chain in the crystal structure. nih.gov

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of the molecule in a solution phase. MD simulations would model the molecule's movements over time, considering interactions with solvent molecules. This would provide a dynamic picture of the equilibrium between different conformers, highlighting the most populated and energetically favorable shapes in a relevant chemical environment.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of this compound. These calculations begin by determining the molecule's optimized geometric parameters (bond lengths and angles) in its lowest energy state. nih.gov Methods like the semi-empirical PM6 can be used to find optimized geometries and total energy, providing a foundational understanding of the molecule's most stable configuration. scispace.comscispace.com

From the optimized geometry, a range of electronic properties can be calculated:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. It identifies electron-rich regions, such as the oxygen atoms of the carbonyl and carbamate (B1207046) groups, which are sites susceptible to electrophilic attack. Conversely, it highlights electron-poor regions, like the hydrogen on the carbamate's nitrogen, which are potential sites for nucleophilic interaction.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO location indicates the site of nucleophilicity (electron donation), while the LUMO location indicates electrophilicity (electron acceptance). The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

These calculations confirm the molecule's dual functionality: the Boc-protected amine group and the reactive aldehyde group, which can participate in various chemical transformations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers powerful methods for predicting spectroscopic data, which aids in the structural elucidation of molecules like this compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. mdpi.com Predicting ¹H and ¹³C NMR chemical shifts can be achieved through both DFT calculations and, more recently, advanced machine learning algorithms. mdpi.com Graph Neural Networks (GNNs), trained on large experimental databases, have shown remarkable accuracy in predicting proton chemical shifts. mdpi.comrsc.org These predictive tools can help assign the signals in an experimental spectrum to specific atoms within the molecule.

Table 1: Experimental NMR Data for this compound This interactive table summarizes key experimental NMR signals.

Nucleus Chemical Shift (δ) in CDCl₃ Description
¹³C 200.4 ppm Aldehyde Carbonyl (CHO)
¹³C 155.6 ppm Boc Carbonyl (NC=O)
¹³C 80.0 ppm Quaternary Carbon of Boc
¹H ~4.0–4.2 ppm Carbamate NH–CH
¹H ~2.5–2.7 ppm Keto group adjacent CH₂
¹H 1.4 ppm tert-butyl CH₃

Data sourced from reference .

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT methods, such as B3LYP or M06-2X, with an appropriate basis set like 6-311++G(d,p). nih.gov These calculations produce a theoretical infrared (IR) spectrum. By performing a Potential Energy Distribution (PED) analysis, the calculated vibrational modes can be assigned to specific stretching, bending, or torsional motions within the molecule. nih.gov This is particularly useful for assigning the characteristic stretching frequencies of the carbonyl groups (~1700 cm⁻¹) and the C-O bond of the tert-butyl group (~1250 cm⁻¹), confirming the presence of these functional groups.

Ligand-Receptor Interaction Modeling of Analogues

While this compound is primarily a synthetic building block, its structural motifs are present in a wide range of biologically active molecules, including synthetic cannabinoid receptor agonists. researchgate.netmmu.ac.uk Ligand-receptor interaction modeling, or molecular docking, is a computational technique used to predict how these analogues bind to their biological targets, such as the CB1 and CB2 cannabinoid receptors. researchgate.netdntb.gov.ua

The process involves:

Homology Modeling: If the precise 3D structure of the target receptor is not experimentally known, a model is built based on the known structures of related proteins. researchgate.net

Docking Simulation: The analogue (ligand) is computationally placed into the active site of the receptor. The simulation explores various binding poses and orientations, scoring them based on energetic favorability.

Binding Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. researchgate.netnih.gov

For example, modeling studies of cannabinoid analogues have shown that hydrophobic moieties can interact with residues like Phe197 and Trp94 in the CB2 receptor, while other parts of the molecule may form hydrogen bonds with serine residues. researchgate.net These studies are essential for understanding structure-activity relationships (SAR), guiding the design of new compounds with improved potency, selectivity, or metabolic stability. This approach has been applied to various classes of analogues, including indazole-carboxamides and pyrazole (B372694) derivatives. nih.govresearchgate.net

Advanced Analytical Methodologies for Characterization of Tert Butyl N 1 Oxobutan 2 Yl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of tert-butyl N-(1-oxobutan-2-yl)carbamate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR, the large singlet corresponding to the nine equivalent protons of the tert-butyl (t-Boc) group is typically observed in the upfield region, around 1.4 ppm. The proton on the nitrogen of the carbamate (B1207046) group (NH) usually appears as a doublet, due to coupling with the adjacent chiral proton, in the range of 4.0-4.2 ppm. The aldehydic proton is highly deshielded and appears as a singlet far downfield. The remaining protons of the butanoyl chain exhibit characteristic multiplicities and chemical shifts based on their proximity to the electron-withdrawing carbonyl and carbamate groups.

In ¹³C NMR, the quaternary carbon of the t-Boc group and the nine methyl carbons present distinct signals. The carbonyl carbons of the aldehyde and the carbamate are found in the highly deshielded region of the spectrum. It is worth noting that N-Boc-substituted compounds can exist as two distinct rotational conformers (rotamers) due to the restricted rotation around the C-N amide bond, which can lead to the observation of two sets of signals for nearby carbons and protons in the NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are based on typical values for N-Boc protected amino aldehydes and related structures.

¹H NMR Assignment δ (ppm) Multiplicity J (Hz)
H-1-CHO~9.5-9.7s-
H-2-CH(NHBoc)-~4.1-4.3m-
H-3-CH₂-~1.6-1.8m~7.0
H-4-CH₃~0.9-1.0t~7.0
NH-NH-~5.0-5.5d~8.0
t-Bu-C(CH₃)₃~1.4s-
¹³C NMR Assignment δ (ppm)
C-1-CHO~200-205
C-2-CH(NHBoc)-~58-62
C-3-CH₂-~24-28
C-4-CH₃~10-12
C=O (Boc)-C=O~155-157
Quat C (Boc)-C(CH₃)₃~79-81
Me (Boc)-C(CH₃)₃~28

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₉H₁₇NO₃ and a monoisotopic mass of 187.12084340 Da. nih.gov

High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing unequivocal evidence of the compound's identity. The fragmentation patterns observed in MS are characteristic of the tert-butoxycarbonyl (Boc) protecting group. Common fragmentation pathways under different ionization conditions include:

Electron Impact (EI) Mode : The primary product ions result from the loss of isobutylene (B52900) ([M−C₄H₈]⁺), a tert-butyl radical ([M−C₄H₉]⁺), or the entire Boc group through various cleavages. researchgate.net

Electrospray Ionization (ESI) Mode : In positive-ion mode, the protonated molecule [M+H]⁺ is readily observed. Collision-induced dissociation (CID) of this ion typically leads to the characteristic neutral loss of isobutylene (C₄H₈, 56 Da) and subsequently carbon dioxide (CO₂, 44 Da). researchgate.net

Table 2: Expected Mass Spectrometry Fragments for this compound

Ion/Fragment Formula m/z (Monoisotopic) Comment
[M+H]⁺C₉H₁₈NO₃⁺188.1281Protonated molecule (ESI)
[M-C₄H₈]⁺C₅H₉NO₃⁺131.0577Loss of isobutylene (EI, ESI-CID)
[M-C₄H₈+H]⁺C₅H₁₀NO₃⁺132.0655Loss of isobutylene from [M+H]⁺ (ESI-CID)
[M-C₅H₈O₂]⁺C₄H₉NO⁺87.0679Loss of Boc group (EI)
[C₄H₉]⁺C₄H₉⁺57.0700tert-butyl cation (EI)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is dominated by absorptions from the carbamate and carbonyl moieties.

A strong absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. The C-H stretching of the alkyl groups appears just below 3000 cm⁻¹. The most prominent features are the two carbonyl (C=O) stretching vibrations: the aldehyde carbonyl appears at a higher frequency (~1720-1740 cm⁻¹), while the carbamate carbonyl stretch is typically found around 1680-1700 cm⁻¹. A strong band near 1250 cm⁻¹ is characteristic of the C-O stretching of the tert-butyl group.

Ultraviolet-Visible (UV-Vis) spectroscopy is less informative for this compound as it lacks an extensive chromophore system. The molecule is expected to exhibit only weak absorption bands in the UV region corresponding to the n→π* electronic transitions of the aldehyde and carbamate carbonyl groups, typically occurring at wavelengths below 220 nm.

Table 3: Characteristic Infrared (IR) Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmideN-H stretch3300 - 3400
AlkylC-H stretch2850 - 2980
AldehydeC=O stretch1720 - 1740
CarbamateC=O stretch1680 - 1700
AmideN-H bend1510 - 1550
tert-ButylC-O stretch~1250

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the chemical and chiral purity of this compound.

For purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. It provides separation of volatile impurities and offers definitive identification through mass spectral data. nih.gov High-Performance Liquid Chromatography (HPLC) with UV or MS detection is also widely used for purity assessment, with purification often achieved via column chromatography.

Since this compound possesses a stereocenter at the C2 position, determining its enantiomeric excess (e.e.) is critical, especially when used in stereoselective synthesis. Chiral HPLC is the predominant method for this analysis. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin or vancomycin, have proven effective for the baseline resolution of various N-Boc protected amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs (e.g., CHIRALPAK® series) are also highly effective, with chiral recognition being influenced by mobile phase composition and the nature of the protecting group. rsc.orgnih.gov Alternatively, chiral Gas Chromatography (GC) can be employed, often after converting the analyte into a more volatile diastereomeric derivative. sigmaaldrich.comresearchgate.net

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in the solid state, including absolute stereochemistry. While no publicly available crystal structure for this compound itself has been reported, analysis of closely related N-Boc protected molecules provides insight into its likely solid-state conformation and intermolecular interactions.

For instance, the crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate reveals extensive intermolecular hydrogen bonding. researchgate.net The amide N-H proton acts as a hydrogen bond donor, while the carbonyl oxygen of the carbamate group acts as an acceptor. researchgate.netresearchgate.net This interaction typically leads to the formation of one-dimensional chains or pseudocentrosymmetric dimers in the crystal lattice. researchgate.net It is highly probable that this compound would exhibit similar hydrogen-bonding motifs, with the N-H and the two carbonyl oxygens (one from the aldehyde, one from the carbamate) participating in a network of intermolecular hydrogen bonds that define the crystal packing.

Exploration of Mechanistic Biological Interactions of Tert Butyl N 1 Oxobutan 2 Yl Carbamate Analogues

Enzyme Inhibition Mechanism Studies

Analogues of tert-butyl N-(1-oxobutan-2-yl)carbamate, particularly those sharing the carbamate (B1207046) and α-ketoamide structures, are recognized for their ability to inhibit various classes of enzymes, most notably hydrolases.

The carbamate moiety is a well-established functional group in enzyme inhibitors, particularly for serine hydrolases. nih.gov The general mechanism involves the carbamylation of the active site serine residue. nih.govnih.gov This process is initiated by a nucleophilic attack from the serine's hydroxyl group on the electrophilic carbonyl carbon of the carbamate. nih.gov This forms a covalent, yet often slowly reversible, carbamyl-enzyme intermediate, rendering the enzyme temporarily inactive. nih.govnih.gov This mode of "pseudo-irreversible" inhibition is characteristic of many carbamate-based drugs and pesticides that target enzymes like acetylcholinesterase. nih.govnih.gov

Furthermore, the α-ketoamide structure, which is analogous to the α-keto carbamate of the target compound, has been identified as a key pharmacophore for the inhibition of cysteine hydrolases. acs.org For instance, α-ketoamides have been shown to be effective pan-inhibitors of the phospholipase A and acyltransferase (PLAAT) family. acs.orgnih.gov The proposed mechanism involves the electrophilic ketone of the α-ketoamide engaging with the active site cysteine through a reversible covalent interaction. nih.gov The initial screening of α-ketoamide libraries has indicated that the α-position of the ketone next to the amide is crucial for binding and inhibitory activity. nih.gov

The degradation of carbamate-containing compounds in biological systems is often initiated by carboxyl ester hydrolases, which catalyze the hydrolysis of the carbamate's ester linkage. nih.gov This enzymatic breakdown is the first step in the metabolic pathway for many carbamate-based pesticides. nih.gov

Receptor Binding and Activation Mechanisms (e.g., Ligand Affinity Studies)

Analogues of this compound have been investigated for their ability to bind to and modulate various receptors, with significant findings in the areas of nicotinic acetylcholine (B1216132) receptors (nAChRs), melatonin (B1676174) receptors, and cannabinoid receptors (CBRs).

Studies on carbamate pesticides have demonstrated their interaction with nAChRs. For example, carbaryl, fenoxycarb (B1672525), and S-ethyl N,N-dipropylthiocarbamate inhibit ACh-induced ion currents in rat α4β2 nAChRs in a concentration-dependent manner. nih.gov The inhibition by fenoxycarb has been characterized as noncompetitive, suggesting it does not bind to the same site as acetylcholine but rather to an allosteric site. nih.gov This is supported by findings that fenoxycarb displaces the binding of ³H-epibatidine with a much lower affinity than its functional IC₅₀ value for current inhibition. nih.gov

Certain carbamate insecticides, such as carbaryl, fenobucarb, and bendiocarb, have been identified as ligands for human melatonin receptors (hMT1 and hMT2). researchgate.net In vitro binding assays showed that these compounds act as orthosteric ligands, with antagonist-like effects at hMT1 and agonist-like effects at hMT2 receptors. researchgate.net

A significant body of research exists on synthetic cannabinoid receptor agonists (SCRAs) that feature a carboxamide or carbamate-like head group attached to an amino acid derivative, similar to the structure of this compound analogues. These compounds often exhibit high affinity for CB1 and CB2 receptors. For instance, various N-(1-amino-3-methyl-1-oxobutan-2-yl)-indazole-3-carboxamide derivatives, which share the valinamide (B3267577) moiety, have been synthesized and evaluated. nih.govnih.gov Competitive ligand binding assays using radiolabeled agonists like [³H]-CP-55,940 are commonly employed to determine the binding affinities (Ki values) of these compounds. nih.gov The (S)-enantiomers of these carboxamide-type synthetic cannabinoids generally show significantly higher binding affinity for CB1 receptors compared to their (R)-enantiomers. nih.gov

Compound/Analogue ClassReceptor TargetBinding Affinity (Ki) / Potency (EC₅₀)Receptor Action
FenoxycarbRat α4β2 nAChRIC₅₀ = 2.3-11 µMNoncompetitive Antagonist nih.gov
CarbarylHuman Melatonin Receptors-Antagonist (hMT1), Agonist (hMT2) researchgate.net
FenobucarbHuman Melatonin Receptors-Antagonist (hMT1), Agonist (hMT2) researchgate.net
BendiocarbHuman Melatonin Receptors-Antagonist (hMT1), Agonist (hMT2) researchgate.net
ADB-BUTINACA (and related valinamides)Human CB₁/CB₂ ReceptorsSub-nanomolar to micromolar rangeAgonist nih.gov
(S)-enantiomers of carboxamide-type SCRAsHuman CB₁ ReceptorGenerally lower EC₅₀ than (R)-enantiomersAgonist nih.gov

Structure-Activity Relationship (SAR) Studies based on Molecular Interactions

Structure-activity relationship (SAR) studies on analogues of this compound have provided valuable insights into the structural requirements for potent biological activity, particularly for enzyme inhibition and receptor interaction.

For α-ketoamide inhibitors of the PLAAT family, the α-position of the ketone relative to the amide is essential for activity. nih.gov Modifications to the side chains have significant impacts. For example, a phenethylamine (B48288) moiety was found to be preferred over a benzylamine (B48309) or ethylamine (B1201723) at one position, while removing an alkyl spacer was detrimental to activity. nih.gov

In the context of carbamate-based inhibitors of fatty acid amide hydrolase (FAAH), the electrophilicity of the carbamate group influences its chemical stability and inhibitory potency. biosynth.com The introduction of small, electron-donating substituents on the O-aryl moiety can increase the hydrolytic stability of the carbamate without compromising its FAAH inhibitory activity. biosynth.com

SAR studies on synthetic cannabinoid receptor agonists with structures analogous to this compound derivatives have revealed several key trends:

Amino Acid Head Group: For a given core structure, the nature of the amino acid-derived headgroup significantly affects affinity and potency. For example, tert-leucinamide derivatives (ADB- series) generally exhibit greater affinity and potency at CB1 and CB2 receptors than the corresponding valinamide (AB- series) or phenylalaninamide (APP- series) derivatives. nih.gov

Core Structure: The core heterocyclic system to which the side chain is attached also plays a crucial role. Indazole cores tend to confer higher affinities and potencies compared to indole (B1671886) or 7-azaindole (B17877) cores. nih.gov

Tail Group: The length and composition of the alkyl or benzyl (B1604629) "tail" attached to the core influence the ligand's profile. For instance, truncating an n-pentyl tail to an n-butyl tail often reduces affinity and potency at the CB1 receptor while having a lesser effect on the CB2 receptor. nih.gov

Stereochemistry: The stereochemistry at the α-carbon of the amino acid-derived moiety is a critical determinant of activity. The (S)-enantiomers of carboxamide-type SCRAs are typically more potent CB1 receptor agonists than the (R)-enantiomers. nih.gov

The carbamate functionality itself is recognized for its ability to modulate intermolecular and intramolecular interactions with target enzymes or receptors. acs.org The substitution patterns on both the nitrogen and oxygen termini of the carbamate provide opportunities to fine-tune biological properties and improve pharmacokinetic profiles. acs.orgnih.gov

Biochemical Pathway Modulation and Perturbation Analysis

Carbamate compounds, as a class, have been shown to modulate critical biochemical pathways, primarily through their interactions with key regulatory proteins.

One of the significant pathways affected by carbamate compounds is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a master regulator of the cellular antioxidant response. researchgate.net Exposure to certain carbamates can lead to either the activation or inhibition of the Nrf2 pathway, depending on the specific compound, duration of exposure, and cell type. researchgate.net The modulation can occur through direct interaction with Keap1, the primary negative regulator of Nrf2, or with Nrf2 itself. researchgate.net Short-term exposure may enhance the antioxidant defense system, while chronic exposure could lead to dysregulation of this pathway. researchgate.net

Carbon dioxide, which can form a carbamate through a post-translational modification (PTM) with neutral amine groups on proteins, is known to regulate a wide array of cellular processes. nih.gov This carbamate PTM is a mechanism for CO₂ to interact with diverse cellular targets, thereby influencing metabolism, cellular homeostasis, and signaling pathways. nih.gov This highlights the fundamental role that carbamate formation can play in biological regulation.

In the context of receptor-mediated signaling, analogues of this compound that act as cannabinoid receptor agonists perturb the downstream signaling cascades of these G protein-coupled receptors. Activation of CB1 receptors by these agonists leads to a variety of cellular responses, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. nih.gov The potent and high-efficacy agonism of many synthetic cannabinoids at CB1 receptors is responsible for their pronounced physiological effects. nih.gov

Furthermore, some N-tert-butyloxycarbonyl (Boc)-protected peptides, such as BOC2 (N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe), have been shown to inhibit the angiogenic activity of heparin-binding growth factors like VEGF-A₁₆₅ and FGF2. nih.gov This inhibition occurs by interfering with the interaction between the growth factor and heparin, which in turn prevents the activation of their cognate tyrosine kinase receptors and downstream signaling. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches for Production

The synthesis of N-acyl amino acids and their derivatives, such as Tert-butyl N-(1-oxobutan-2-yl)carbamate, is moving towards more sustainable and environmentally friendly methods. Traditional chemical synthesis often relies on harsh reagents and produces significant waste. researchgate.netnih.gov Green chemistry principles are now guiding the development of new synthetic pathways.

One of the most promising sustainable approaches is the use of enzymatic and biocatalytic methods. researchgate.netnih.gov Enzymes like acylases, lipases, and proteases are being explored for the synthesis of N-acyl amino acids. nih.govdss.go.th These biocatalysts operate under mild conditions and can offer high selectivity, reducing the need for protecting groups and minimizing byproducts. rsc.org For instance, acylase I from pig kidney has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids. dss.go.thresearchgate.net ATP-dependent enzymes, such as N-acyltransferases and CoA ligases, present another biocatalytic route for amide bond formation, offering high yields with stoichiometric amounts of starting materials. nih.govresearchgate.netsemanticscholar.org These enzymatic strategies can be performed in aqueous systems or environmentally benign solvents like glycerol-water mixtures, further enhancing their green credentials. dss.go.thresearchgate.net

Another key area of development is the utilization of carbon dioxide (CO2) as a C1 source for carbamate (B1207046) synthesis, which is a core structural feature of this compound. psu.edursc.orgrsc.org This approach is attractive as it uses a cheap, abundant, and non-toxic reagent. psu.edu Research has shown that basic catalysts can facilitate the reaction between amines, alcohols, and CO2 to produce carbamates under relatively mild conditions, even without dehydrating agents. psu.edursc.org Furthermore, solvent-free and catalyst-free methods for the N-Boc protection of amines are being developed, simplifying procedures and reducing environmental impact. researchgate.netthieme-connect.de

A study on a safe and efficient synthesis of N-Boc-β3-amino acid methyl esters highlights a procedure that avoids hazardous reagents like diazomethane (B1218177) and cyanide. rsc.org This multi-step process, which can be scaled up, involves reactions that are more environmentally benign than traditional methods. rsc.org Similarly, a waste-minimized continuous flow process for synthesizing β-aminocarbonyls has been reported, emphasizing sustainability and safety. researchgate.net

Below is a table summarizing various sustainable synthetic approaches relevant to the production of this compound and related compounds.

Table 1: Emerging Sustainable Synthetic Methodologies

Methodology Key Features Relevant Compound Class Citations
Enzymatic Synthesis Uses enzymes (e.g., acylases, lipases), mild reaction conditions, high selectivity. N-acyl amino acids researchgate.netnih.govdss.go.thresearchgate.net
Biocatalytic Amide Formation Utilizes ATP-dependent enzymes (e.g., ligases), high yields, aqueous media. Amides rsc.orgnih.govresearchgate.netacs.org
CO2 as a C1 Source Employs CO2, amines, and alcohols; avoids toxic reagents like phosgene. Carbamates psu.edursc.orgrsc.org
Solvent- and Catalyst-Free N-Boc Protection Simplifies synthesis, reduces waste and environmental impact. N-Boc derivatives researchgate.netthieme-connect.de
Continuous Flow Synthesis Minimizes waste, improves safety and scalability. β-aminocarbonyls researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. These platforms allow for the rapid, parallel execution of numerous experiments on a small scale, saving time, and resources. While specific HTE data for this compound is not extensively documented, the principles and technologies are highly applicable to its synthesis and derivatization.

HTE platforms are particularly valuable in medicinal chemistry for generating diverse compound libraries and optimizing reaction conditions. The synthesis of carbamates and N-acyl amino acids can be systematically explored using HTE to screen various catalysts, solvents, and reaction parameters. This approach enables the rapid identification of optimal conditions for producing compounds like this compound.

The development of tandem procedures, such as direct reductive amination followed by N-Boc protection, is well-suited for automation. nih.gov A one-pot method for the selective synthesis of N-Boc protected secondary amines has been established, demonstrating the potential for streamlined, automated synthesis. nih.gov This particular procedure was successful with a variety of aldehydes and amines, indicating its broad applicability. nih.gov

The data generated from HTE is often of high quality and suitable for analysis with machine learning algorithms. This synergy between HTE and artificial intelligence can accelerate the exploration of chemical space by suggesting new molecular structures and reaction conditions.

The following table outlines the key aspects of integrating automated synthesis and HTE in the context of this compound.

Table 2: Integration with Automated Synthesis and HTE

Aspect Description Relevance to this compound
Reaction Optimization HTE allows for rapid screening of catalysts, reagents, and conditions to maximize yield and purity. Efficiently determining the best conditions for the acylation and Boc-protection steps.
Library Synthesis Automated platforms can generate libraries of derivatives by varying the acyl chain or amino acid precursor. Creating a diverse set of analogues for structure-activity relationship (SAR) studies.
Tandem Reactions Combining multiple synthetic steps into a single, automated workflow increases efficiency. Streamlining the synthesis from basic precursors in a one-pot fashion.
Data for Machine Learning Large, structured datasets from HTE can train predictive models for reaction outcomes and compound properties. Accelerating the discovery of new derivatives with desired properties.

Potential for Novel Chemical Biology Probe Development

N-acyl amino acids (NAAAs) are a class of endogenous signaling molecules with diverse biological roles, making their synthetic analogues, like this compound, valuable candidates for the development of chemical biology probes. researchgate.netmdpi.com These probes can be used to study the biological pathways and molecular targets of NAAAs. longlabstanford.org

A closely related compound, tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate, which contains an alkyne group, has been used in the synthesis of fluorescent pyrazole (B372694) derivatives through cycloaddition reactions. enamine.net This demonstrates the potential to introduce reporter groups (like fluorophores) into molecules with a similar backbone to this compound. Such modified compounds could be used for imaging and tracking their interactions within cells.

The development of unnatural N-acyl amino acid analogues has yielded compounds with improved biological activity and stability. longlabstanford.org For example, isoindoline-containing N-acyl amino acids have shown enhanced uncoupling bioactivity and resistance to degradation, making them useful tool compounds. longlabstanford.org This suggests that derivatives of this compound could be designed to have specific biological activities or to act as inhibitors of enzymes involved in NAAA metabolism.

The carbamate moiety itself is found in many enzyme inhibitors. nih.gov For instance, carbamate derivatives have been designed as inhibitors of acetylcholinesterase and monoacylglycerol lipase, which are therapeutic targets for Alzheimer's disease. rsc.org This highlights the potential for this compound to serve as a scaffold for designing new enzyme inhibitors.

The table below summarizes the potential applications of this compound in chemical biology probe development.

Table 3: Potential as a Chemical Biology Probe

Probe Type Potential Application Design Strategy Citations
Fluorescent Probes Imaging and tracking the localization and interactions of the molecule in biological systems. Introduction of a fluorophore via a reactive handle (e.g., alkyne for click chemistry). enamine.net
Activity-Based Probes Identifying and characterizing the enzymes that metabolize or bind to the compound. Incorporation of a reactive group that covalently binds to the active site of a target enzyme. longlabstanford.org
Enzyme Inhibitors Modulating the activity of specific enzymes for therapeutic or research purposes. Designing analogues that mimic the substrate or transition state of a target enzyme. nih.govrsc.org
Signaling Pathway Modulators Investigating the role of N-acyl amino acid signaling pathways in health and disease. Synthesizing stable analogues that can activate or block specific receptors or pathways. researchgate.netmdpi.com

Theoretical Advances in Predictive Chemical Design and Materials Science Applications

Theoretical and computational methods are becoming increasingly important in guiding the design of new molecules and materials. For compounds like this compound, in silico techniques can predict properties and guide synthetic efforts.

In the realm of predictive chemical design, computational approaches such as 3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations are used to design and evaluate potential enzyme inhibitors. rsc.orgrsc.org These methods have been applied to design carbamate-containing inhibitors for various enzymes. nih.govrsc.org For instance, molecular docking can predict the binding modes of a ligand within the active site of a protein, helping to rationalize its activity and guide the design of more potent analogues. nih.gov Virtual catalogs of easy-to-synthesize N-acyl amino acid derivatives are being created to facilitate drug discovery through computational screening. researchgate.net

In materials science, N-Boc protected amino acids and dipeptides have shown a remarkable ability to self-assemble into well-defined nanostructures, such as nanotubes, microtapes, and microspheres. rsc.orgrsc.orgchemrxiv.orgresearchgate.net This self-assembly is driven by non-covalent interactions, including hydrogen bonding and aromatic stacking. chemrxiv.org The resulting materials can have interesting properties, such as piezoelectricity, which has been demonstrated in electrospun fibers containing Boc-protected dipeptides. rsc.orgrsc.org These findings suggest that this compound and its derivatives could also form novel self-assembling systems with potential applications in nanotechnology and materials science.

Furthermore, amino acids are being used as building blocks for biodegradable polymers. nih.gov Poly(amide anhydrides) and poly(amide esters) derived from amino acids are being developed for applications such as drug delivery. nih.govnih.gov The incorporation of amino acid moieties can impart biocompatibility and tailor the physical properties of the polymers. rsc.orgacs.org The structure of this compound makes it a potential monomer or building block for the synthesis of novel biodegradable polymers with specific functionalities.

The table below outlines the theoretical and materials science applications.

Table 4: Theoretical Design and Materials Science Applications

Area Application Approach/Methodology Citations
Predictive Chemical Design Design of enzyme inhibitors and bioactive molecules. 3D-QSAR, molecular docking, molecular dynamics simulations. nih.govrsc.orgrsc.org
Self-Assembly Formation of nanostructures (nanotubes, fibers, spheres). Spontaneous organization of molecules in solution driven by non-covalent interactions. rsc.orgrsc.orgchemrxiv.orgresearchgate.net
Biodegradable Polymers Synthesis of biocompatible and biodegradable materials for biomedical applications. Polymerization of amino acid-derived monomers. nih.govnih.govrsc.orgacs.org
Piezoelectric Materials Development of materials that generate an electric charge in response to mechanical stress. Embedding self-assembled dipeptide structures into polymer fibers. rsc.orgrsc.org

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(1-oxobutan-2-yl)carbamate?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) with an amino-alcohol precursor (e.g., 1-amino-2-oxobutane). The reaction is conducted under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF), with a base such as triethylamine to neutralize HCl byproducts. Purification involves column chromatography or recrystallization to achieve >95% purity .

Advanced Synthesis

Q. How can reaction conditions be optimized for high-yield, enantioselective synthesis?

Optimization requires control of steric and electronic factors. For enantioselective synthesis, chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) may be employed. Solvent polarity (e.g., switching from THF to acetonitrile) and temperature gradients (0°C to room temperature) can minimize racemization. Kinetic studies using DOE (Design of Experiments) frameworks are recommended to balance reaction time and yield .

Structural Characterization

Q. Which spectroscopic techniques confirm the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 1.4 ppm (tert-butyl CH₃), δ 4.0–4.2 ppm (carbamate NH–CH₂), and δ 2.5–2.7 ppm (keto group adjacent CH₂).
  • IR Spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C–O of tert-butyl).
  • Mass Spectrometry : Molecular ion [M+H]⁺ matching the molecular weight (e.g., 215.3 g/mol) .

Advanced Structural Analysis

Q. How can complex NMR splitting patterns from adjacent chiral centers be resolved?

Use 2D NMR (COSY, HSQC) to assign coupling interactions. For diastereomers, chiral shift reagents (e.g., Eu(hfc)₃) or NOESY can differentiate stereochemistry. Dynamic NMR at variable temperatures may resolve conformational exchange broadening .

Reactivity and Stability

Q. What factors influence the hydrolytic stability of the carbamate group?

Stability depends on pH and steric hindrance. Under acidic conditions (pH < 3), the tert-butyl group resists hydrolysis, while basic conditions (pH > 10) cleave the carbamate via nucleophilic attack. Steric protection from the tert-butyl moiety enhances stability compared to methyl or ethyl carbamates .

Advanced Stability Studies

Q. How to design kinetic studies for carbamate hydrolysis under physiological conditions?

Use HPLC or UV-Vis to monitor hydrolysis rates in buffered solutions (pH 7.4, 37°C). Pseudo-first-order kinetics are modeled using kobs=k[OH]k_{\text{obs}} = k[\text{OH}^-]. Activation energy (EaE_a) is derived from Arrhenius plots across 25–50°C. Computational tools (e.g., DFT) predict transition states .

Biological Activity Profiling

Q. Which assays evaluate the compound’s interaction with biological targets?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination.
  • Cellular Uptake : LC-MS quantification in cell lysates after incubation.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins .

Advanced Biological Studies

Q. How to conduct structure-activity relationship (SAR) studies for derivatives?

Modify the oxobutane chain (e.g., substituents at C1 or C2) and assess changes in bioactivity. Use QSAR models (e.g., CoMFA) to correlate electronic descriptors (Hammett σ) with inhibitory potency. Validate with in vitro toxicity assays (e.g., HepG2 cell viability) .

Safety and Handling

Q. What are the basic safety protocols for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced Safety Considerations

Q. What precautions are critical for large-scale synthesis?

  • Exothermic Control : Jacketed reactors with cooling loops to manage heat during Boc protection.
  • Waste Neutralization : Quench excess tert-butyl chloroformate with ice-cold sodium bicarbonate before disposal .

Comparative Analysis with Analogs

Q. How do structural variations in tert-butyl carbamates affect solubility and activity?

Analog Modification Impact
tert-Butyl N-(1-hydroxypropan-2-yl)carbamate–OH instead of –OHigher aqueous solubility, reduced membrane permeability
tert-Butyl N-(2-methoxypropyl)carbamateMethoxy groupEnhanced metabolic stability but lower target affinity

Data Contradictions

Q. How to address discrepancies in reported synthetic yields (50–85%)?

Contradictions arise from solvent purity, trace moisture, or catalyst loading. Use statistical analysis (e.g., ANOVA) to identify critical factors. For example, THF with <50 ppm water increases yield by 15% vs. wet solvent. Replicate reactions under inert atmospheres (N₂/Ar) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.